REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4](=[CH:9][CH2:10][CH3:11])[C:5]([CH2:7]Cl)=[O:6].[Br-:13].[Na+]>CN(C)C=O>[CH3:1][O:2][C:3](=[O:12])[C:4](=[CH:9][CH2:10][CH3:11])[C:5]([CH2:7][Br:13])=[O:6] |f:1.2|
|
Name
|
4-chloro-2-propylideneacetoacetic acid methyl ester
|
Quantity
|
818 mg
|
Type
|
reactant
|
Smiles
|
COC(C(C(=O)CCl)=CCC)=O
|
Name
|
|
Quantity
|
957 mg
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 22° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C(=O)CBr)=CCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |